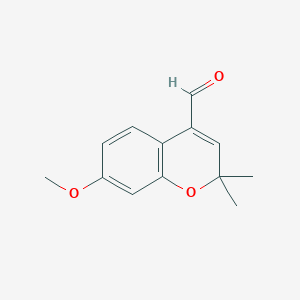
2H-1-Benzopyran-4-carboxaldehyde, 7-methoxy-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-4-carboxaldehyde, 7-methoxy-2,2-dimethyl-: is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a methoxy group at the 7th position and two methyl groups at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-carboxaldehyde, 7-methoxy-2,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2,2-dimethyl-2H-1-benzopyran.
Formylation: The introduction of the formyl group (–CHO) at the 4th position is achieved through formylation reactions. Common reagents for this step include Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-4-carboxaldehyde, 7-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2H-1-Benzopyran-4-carboxylic acid, 7-methoxy-2,2-dimethyl-.
Reduction: 2H-1-Benzopyran-4-methanol, 7-methoxy-2,2-dimethyl-.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
2H-1-Benzopyran-4-carboxaldehyde, 7-methoxy-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-4-carboxaldehyde, 7-methoxy-2,2-dimethyl- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its antiproliferative activity.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-4-carboxaldehyde, 3,4-dihydro-6-methoxy-: Similar structure but lacks the 2,2-dimethyl groups.
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with a ketone group at the 2nd position instead of the aldehyde group at the 4th position.
Uniqueness
2H-1-Benzopyran-4-carboxaldehyde, 7-methoxy-2,2-dimethyl- is unique due to the presence of both the methoxy group at the 7th position and the two methyl groups at the 2nd position, which may contribute to its distinct chemical and biological properties.
特性
CAS番号 |
568598-82-3 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
7-methoxy-2,2-dimethylchromene-4-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-13(2)7-9(8-14)11-5-4-10(15-3)6-12(11)16-13/h4-8H,1-3H3 |
InChIキー |
QYHPBLVERHPNGE-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=C(O1)C=C(C=C2)OC)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


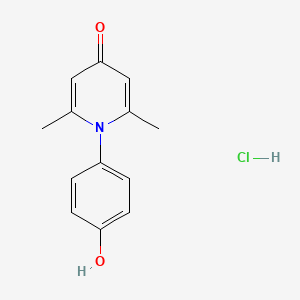

![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
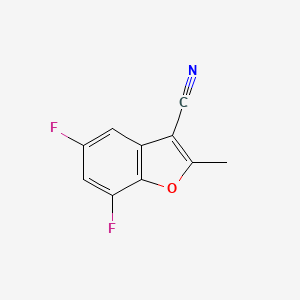
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
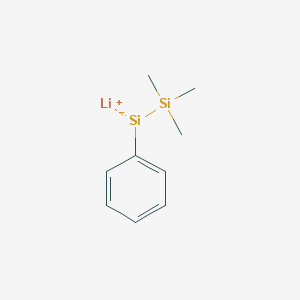
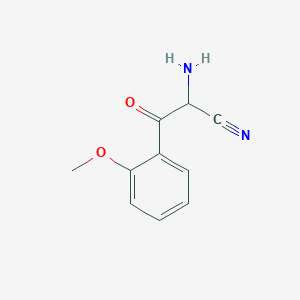
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
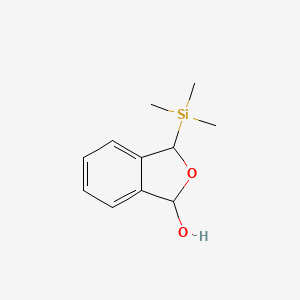
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
